![molecular formula C14H19NO4S B2632020 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid CAS No. 554426-45-8](/img/structure/B2632020.png)

3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

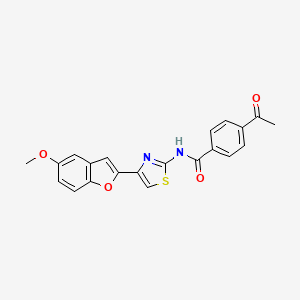

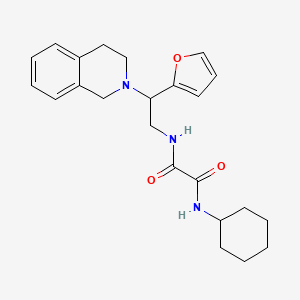

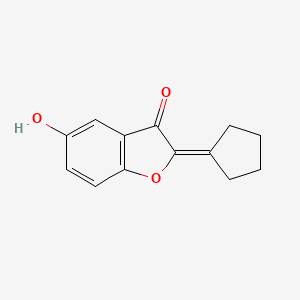

“3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C14H19NO4S . It has a molecular weight of 297.38 . The compound is in powder form at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 3- { [cyclohexyl (methyl)amino]sulfonyl}benzoic acid . The InChI code is 1S/C14H19NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

The compound has a melting point of 120-121°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Stability and Degradation

Nitisinone, a triketone herbicide chemically related to 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, initially explored for its herbicidal properties, has found a new application in medical treatment for hepatorenal tyrosinemia. Research on its stability and degradation under various conditions reveals insights into the chemical properties and potential applications of structurally similar compounds like 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. The study demonstrates the increased stability of nitisinone in alkaline conditions and identifies its major degradation products, providing a foundation for understanding the behavior of similar chemical structures in environmental and physiological contexts (Barchańska et al., 2019).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental degradation of polyfluoroalkyl chemicals, which share chemical stability features with 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, has been extensively reviewed. This research highlights the biodegradation pathways and environmental fate of these compounds, shedding light on the potential environmental impact and degradation mechanisms of similar compounds. The study emphasizes the need for a better understanding of the environmental behavior of such chemicals to evaluate potential risks and benefits of their applications (Liu & Mejia Avendaño, 2013).

Antimicrobial Applications of Chemical Compounds

Research into the antimicrobial properties of chemical compounds, including those structurally related to 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, has identified p-Cymene as a potent antimicrobial agent. This review consolidates data on the antimicrobial activity of p-Cymene and other compounds, providing a basis for exploring the antimicrobial potential of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. The findings suggest that understanding the mechanisms of action of these compounds can lead to new applications in human healthcare and biomedical fields (Marchese et al., 2017).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

A comprehensive review of the anticarcinogenicity and toxicity of organotin(IV) complexes, including derivatives of benzoic acid, highlights the potential of these compounds in cancer treatment. The study evaluates various organotin(IV) complexes, underscoring the role of the tin atom's organic groups in their biological activity. This research opens avenues for the exploration of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid derivatives in pharmaceutical applications, particularly in developing new anticancer drugs (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .

Eigenschaften

IUPAC Name |

3-[cyclohexyl(methyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLSFKJFZAEIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)

![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)